N-[1H-benzimidazol-2-yl(phenyl)methyl]-2-methylpropanamide
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Overview
Description
N-[1H-1,3-BENZIMIDAZOL-2-YL(PHENYL)METHYL]-2-METHYLPROPANAMIDE is a compound that belongs to the benzimidazole class of heterocyclic compounds. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . This particular compound features a benzimidazole core, which is fused with a phenyl group and a 2-methylpropanamide moiety, making it a unique and potentially bioactive molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1H-1,3-BENZIMIDAZOL-2-YL(PHENYL)METHYL]-2-METHYLPROPANAMIDE typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by further derivatization . The general synthetic pathway includes:
Condensation Reaction: o-Phenylenediamine reacts with formic acid or trimethyl orthoformate to form the benzimidazole core.
Substitution Reaction: The benzimidazole core is then reacted with benzyl halides to introduce the phenyl group.
Amidation: The final step involves the reaction of the substituted benzimidazole with 2-methylpropanoic acid to form the desired compound.
Industrial Production Methods
Industrial production of benzimidazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
N-[1H-1,3-BENZIMIDAZOL-2-YL(PHENYL)METHYL]-2-METHYLPROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole core or the phenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce amine derivatives .
Scientific Research Applications
N-[1H-1,3-BENZIMIDAZOL-2-YL(PHENYL)METHYL]-2-METHYLPROPANAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its bioactive benzimidazole core.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[1H-1,3-BENZIMIDAZOL-2-YL(PHENYL)METHYL]-2-METHYLPROPANAMIDE involves its interaction with various molecular targets. The benzimidazole core can bind to enzymes and receptors, inhibiting their activity. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects. The compound may also interfere with DNA synthesis and repair, contributing to its bioactivity .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound with a simpler structure.
2-Aminobenzimidazole: Known for its antimicrobial activity.
N-Benzimidazol-2-yl benzamide: Another derivative with potential bioactivity
Uniqueness
N-[1H-1,3-BENZIMIDAZOL-2-YL(PHENYL)METHYL]-2-METHYLPROPANAMIDE is unique due to its specific substitution pattern, which may confer distinct biological properties. Its combination of a benzimidazole core with a phenyl group and a 2-methylpropanamide moiety sets it apart from other benzimidazole derivatives .
Properties
Molecular Formula |
C18H19N3O |
---|---|
Molecular Weight |
293.4 g/mol |
IUPAC Name |
N-[1H-benzimidazol-2-yl(phenyl)methyl]-2-methylpropanamide |
InChI |
InChI=1S/C18H19N3O/c1-12(2)18(22)21-16(13-8-4-3-5-9-13)17-19-14-10-6-7-11-15(14)20-17/h3-12,16H,1-2H3,(H,19,20)(H,21,22) |
InChI Key |
OKSDWMOBUKHXEM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)NC(C1=CC=CC=C1)C2=NC3=CC=CC=C3N2 |
Origin of Product |
United States |
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